molecular formula C9H6N2OS2 B179589 5-(3-Pyridylmethylene)rhodanine CAS No. 3785-78-2

5-(3-Pyridylmethylene)rhodanine

Cat. No. B179589
CAS RN: 3785-78-2
M. Wt: 222.3 g/mol
InChI Key: WCMBSDRTRVIVGG-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Pyridylmethylene)rhodanine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyridine ring and a rhodanine ring. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 5-(3-Pyridylmethylene)rhodanine is not fully understood. However, studies have shown that the compound can induce apoptosis in cancer cells by inhibiting the activity of the proteasome. The proteasome is responsible for the degradation of proteins, and its inhibition can lead to the accumulation of misfolded proteins, which can trigger apoptosis. Additionally, this compound has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and act as a fluorescent probe for the detection of various biomolecules. Additionally, the compound has been shown to have low toxicity in vitro, making it a promising candidate for further studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(3-Pyridylmethylene)rhodanine in lab experiments is its potential use in various fields of scientific research, including cancer research, microbiology, and organic electronics. Additionally, the compound has low toxicity in vitro, making it a safe candidate for further studies. However, one of the limitations of using this compound is its relatively low solubility in water, which can limit its use in aqueous environments.

Future Directions

There are several future directions for the study of 5-(3-Pyridylmethylene)rhodanine. One direction is to investigate the compound's potential use as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is to further explore the compound's potential use as a fluorescent probe for the detection of various biomolecules. Additionally, future studies could focus on improving the compound's solubility in water and developing new methods for its synthesis.

Synthesis Methods

Several methods have been developed for the synthesis of 5-(3-Pyridylmethylene)rhodanine. One of the most common methods involves the reaction of pyridine-3-carbaldehyde with rhodanine in the presence of a base. The reaction yields this compound as a yellow solid. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

5-(3-Pyridylmethylene)rhodanine has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, antibacterial, and antiviral properties. The compound has also been investigated for its potential use as a fluorescent probe for the detection of various biomolecules. Additionally, this compound has been studied for its potential use in organic electronics, such as organic field-effect transistors.

properties

CAS RN

3785-78-2

Molecular Formula

C9H6N2OS2

Molecular Weight

222.3 g/mol

IUPAC Name

(5Z)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H6N2OS2/c12-8-7(14-9(13)11-8)4-6-2-1-3-10-5-6/h1-5H,(H,11,12,13)/b7-4-

InChI Key

WCMBSDRTRVIVGG-DAXSKMNVSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)NC(=S)S2

SMILES

C1=CC(=CN=C1)C=C2C(=O)NC(=S)S2

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)NC(=S)S2

Other CAS RN

3785-78-2

Origin of Product

United States

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